molecular formula C13H19NO B3277675 2-(4-(Cyclopentyloxy)phenyl)ethanamine CAS No. 663597-25-9

2-(4-(Cyclopentyloxy)phenyl)ethanamine

Cat. No.: B3277675
CAS No.: 663597-25-9
M. Wt: 205.3 g/mol
InChI Key: CEVAPJKDPCEJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Cyclopentyloxy)phenyl)ethanamine is a secondary amine derivative featuring a phenyl ring substituted with a cyclopentyloxy group at the para position and an ethylamine side chain. This compound is structurally classified as an aromatic ether-amine hybrid. For example, ethanamine derivatives are common intermediates for synthesizing allosteric modulators (), antitumor agents (), and anti-inflammatory compounds ().

Properties

IUPAC Name

2-(4-cyclopentyloxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-10-9-11-5-7-13(8-6-11)15-12-3-1-2-4-12/h5-8,12H,1-4,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVAPJKDPCEJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclopentyloxy)phenyl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-(cyclopentyloxy)benzaldehyde with nitromethane in the presence of a base to form 4-(cyclopentyloxy)phenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclopentyloxy)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of cyclopentyloxybenzaldehyde or cyclopentyloxyacetophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-(Cyclopentyloxy)phenyl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Cyclopentyloxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The cyclopentyloxy group confers higher lipophilicity than methoxy or benzyloxy substituents, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • In contrast, DPIE derivatives () show anti-inflammatory effects via cytokine modulation.
  • Synthetic Utility : Benzyloxy-substituted ethanamines are widely used as intermediates for coupling reactions (e.g., amide formation in ).

Antiviral and Antifungal Potential

  • Acinetobacter baumannii -derived ethanamine analogs () demonstrate antifungal activity against Aspergillus flavus, though the cyclopentyloxy variant’s efficacy remains untested.

Therapeutic Targets

  • MAO-B Inhibition: Fluorophenyl-methoxy ethanamines () show docking scores comparable to known MAO-B inhibitors, suggesting utility in Parkinson’s disease .
  • Cholesterol Metabolism : Compounds like tesmilifene () modulate cholesterol epoxide hydrolase, a target in breast cancer therapy.

Biological Activity

2-(4-(Cyclopentyloxy)phenyl)ethanamine, also known by its chemical formula C13H19NO, is an organic compound characterized by a cyclopentyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

  • IUPAC Name : 2-(4-cyclopentyloxyphenyl)ethanamine
  • Molecular Formula : C13H19NO
  • Molecular Weight : 219.30 g/mol

Synthesis

The synthesis of this compound can be achieved through several methods, including the reaction of 4-(cyclopentyloxy)benzaldehyde with nitromethane followed by reduction using lithium aluminum hydride. This method allows for the efficient production of the compound in a laboratory setting.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It may function as an agonist or antagonist, thereby modulating various physiological pathways. The specific targets and pathways are determined by the compound's structure-activity relationship (SAR).

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Neuropharmacological Activity : The compound has shown potential in modulating neurotransmitter systems, which could have implications for treating neurological disorders.
  • Antidepressant Properties : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, although further research is needed to confirm these findings.
  • Anti-inflammatory Effects : There is evidence suggesting that the compound may possess anti-inflammatory properties, making it a candidate for conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the cyclopentyloxy group. The following table summarizes key differences:

Compound NameFunctional GroupNotable Activity
2-(4-Methoxy)phenyl)ethanamineMethoxyMild neuroactivity
2-(4-Ethoxy)phenyl)ethanamineEthoxyReduced binding affinity
2-(4-Cyclopentyloxy)phenyl)ethanamine CyclopentyloxyEnhanced receptor modulation

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain neurotransmitter receptors. For instance, a study reported that the compound exhibited significant binding affinity for serotonin receptors, which are crucial in mood regulation.

Clinical Implications

While comprehensive clinical data is limited, preliminary findings suggest that this compound could be beneficial in treating conditions such as depression and anxiety disorders. Ongoing clinical trials are expected to provide more insight into its efficacy and safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Cyclopentyloxy)phenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-(Cyclopentyloxy)phenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.